molecular formula C6H4ClNO3 B182748 3-Chloro-5-nitrophenol CAS No. 618-63-3

3-Chloro-5-nitrophenol

Cat. No.: B182748
CAS No.: 618-63-3
M. Wt: 173.55 g/mol
InChI Key: HIZPNTCIGGXRIF-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a chlorine atom and a nitro group, respectively. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Chloro-5-nitrophenol (3C5NP) is a type of chlorinated nitrophenol (CNP) that is primarily targeted by certain bacteria . These bacteria utilize CNPs as their sole carbon and energy sources . The primary targets of 3C5NP within these bacteria are specific enzymes that catalyze the degradation of CNPs .

Mode of Action

The interaction of 3C5NP with its bacterial targets results in the degradation of the compound. Specific enzymes, such as CprA3 and CprA5, have been identified to catalyze the dechlorination of highly chlorinated phenols . For instance, CprA5 catalyzes the meta-dechlorination of 3,5-dichlorophenol (3,5-DCP), a compound structurally similar to 3C5NP .

Biochemical Pathways

The degradation of 3C5NP by bacteria involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone . The BT is then cleaved by a BT 1,2-dioxygenase to form maleylacetate . Although this pathway has been studied for 2-chloro-4-nitrophenol, it is plausible that a similar pathway exists for the degradation of 3C5NP.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can easily cross biological membranes .

Result of Action

The result of the action of 3C5NP in bacteria is the degradation of the compound into less toxic metabolites. This process detoxifies the environment and removes the compound, which is highly toxic due to its carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The action of 3C5NP is influenced by various environmental factors. For instance, the compound’s degradation by bacteria is more efficient in contaminated environments where such bacteria are abundant . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-nitrophenol interacts with various enzymes and proteins in biochemical reactions . For instance, in the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC play crucial roles in the degradation of this compound . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of this compound degradation .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the specific organism and cell type. In bacteria, this compound can serve as a carbon and energy source, supporting bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression . As mentioned earlier, in the bacterium Cupriavidus sp. strain CNP-8, the enzyme MnpA catalyzes the partial reduction of this compound, while MnpC is involved in the ring-cleavage reaction . These enzymatic reactions are crucial for the degradation and detoxification of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the bacterium Cupriavidus sp. strain CNP-8, the degradation of this compound was found to be concentration-dependent

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors . In the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC are involved in the degradation of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-chlorophenol. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The process involves the electrophilic substitution of the nitro group onto the aromatic ring of 3-chlorophenol.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration process. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions:

    Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Reduction: 3-Chloro-5-aminophenol.

    Substitution: Depending on the nucleophile, various substituted phenols can be formed.

Scientific Research Applications

3-Chloro-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and microbial degradation.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents.

    Industry: It is used in the production of agrochemicals and as a precursor for other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 4-Chloro-2-nitrophenol

Comparison: 3-Chloro-5-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications.

Properties

IUPAC Name

3-chloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZPNTCIGGXRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443290
Record name 3-chloro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-63-3
Record name 3-chloro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 1,3-dichloro-5-nitrobenzene (5.00 g, 26.0 mmol), potassium hydroxide (3.44 g, 52.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (539 mg, 0.52 mmol), and 2-(di-tert-butylphosphino)-2,4,6-triisopropylbiphenyl (885 mg, 2.08 mmol) was added a degassed mixture of dioxane (25 mL) and water (15 mL). The mixture was heated for 30 min to 80° C., then diluted with water/ethyl acetate and acidified with diluted hydrochloric acid. The mixture was extracted three times with ethyl acetate. The combined organic layers were dried over sodium sulfate, and the solvent was removed in vacuo. The crude product was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1). The product was then triturated with petroleum ether/tert-butyl methyl ether and collected by suction filtration to yield 3.06 g (66%) of the title compound as yellowish crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step One
Quantity
539 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
66%

Synthesis routes and methods II

Procedure details

1.65 g 3-chloro-5-nitroanisole are combined with 20.3 g pyridinium hydrochloride and heated to 200° C. for 1 hour. Then the mixture is left overnight to come up to ambient temperature, 200 ml of water are added, the precipitated solid is suction filtered and dried in vacuo.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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